4-Bromo-2,2-dimethyl-3-oxobutanenitrile
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Overview
Description
. This compound is characterized by the presence of a bromine atom, a cyano group, and a ketone functional group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-cyanoacetophenone typically involves the bromination of 3-cyanoacetophenone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4-bromo-3-cyanoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-cyanoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives such as 4-amino-3-cyanoacetophenone.
Reduction: Formation of 4-bromo-3-aminoacetophenone.
Oxidation: Formation of 4-bromo-3-cyanoacetophenone carboxylic acid.
Scientific Research Applications
4-bromo-3-cyanoacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-3-cyanoacetophenone involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, its ability to undergo redox reactions allows it to modulate cellular redox states and influence signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromoacetophenone: Lacks the cyano group, making it less versatile in certain reactions.
3-cyanoacetophenone:
4-chloro-3-cyanoacetophenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-bromo-3-cyanoacetophenone stands out due to the presence of both bromine and cyano groups, which confer unique reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-bromo-2,2-dimethyl-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZPKKBFMHMMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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